molecular formula C13H11ClN2O2 B5616265 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B5616265
M. Wt: 262.69 g/mol
InChI Key: LEBAYWLUMGYWRX-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and a suitable benzimidazole precursor.

    Condensation Reaction: The 3-chlorophenylamine is reacted with the benzimidazole precursor under acidic or basic conditions to form the desired benzimidazole derivative.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxy group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique chemical structure.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazole: Lacks the carbonyl group, which may affect its reactivity and biological activity.

    2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-thione:

Uniqueness

2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

2-(3-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-1-3-8(7-9)13-15-12-10(16(13)18)5-2-6-11(12)17/h1,3-4,7,18H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBAYWLUMGYWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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